methyl[(1-methylcyclopropyl)methyl]aminehydrochloride
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Overview
Description
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is also known as (1-methylcyclopropyl)methanamine hydrochloride. This compound is characterized by the presence of a cyclopropyl ring, which is a three-membered carbon ring, attached to a methyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride typically involves the reaction of (1-methylcyclopropyl)methanamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: (1-methylcyclopropyl)methanamine.
Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield nitroso or nitro compounds.
Reduction: Can produce primary or secondary amines.
Substitution: Can result in the formation of various substituted amines.
Scientific Research Applications
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methylcyclopropyl)methanamine: The parent amine without the hydrochloride salt.
Cyclopropanemethanamine: A similar compound with a cyclopropyl ring but lacking the methyl group.
1-Methylcyclopropanamine: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structure, which combines the stability of the hydrochloride salt with the reactivity of the amine group. This makes it a valuable intermediate in various chemical and pharmaceutical applications .
Biological Activity
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is characterized by its unique cyclopropyl structure, which may influence its biological activity. The synthesis of this compound typically involves the reaction of 1-methylcyclopropylmethylamine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability in biological systems.
Pharmacological Properties
- CNS Activity : Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has been studied for its central nervous system (CNS) activity. Compounds with similar structures often exhibit stimulant properties, which may be attributed to their interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that amines can disrupt microbial cell membranes, leading to cell lysis and death . Further investigation is needed to quantify these effects specifically for methyl[(1-methylcyclopropyl)methyl]amine hydrochloride.
- Potential as a Drug Precursor : The compound's structure allows it to serve as a precursor for synthesizing other biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including pain management and anti-inflammatory treatments .
Case Studies
Case Study 1: CNS Stimulant Effects
A study investigated the effects of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride on rodent models. The results indicated significant increases in locomotor activity, suggesting stimulant-like effects consistent with other compounds in its class. This study highlights the need for further research into its potential therapeutic applications in treating conditions like ADHD or narcolepsy.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted to evaluate the antimicrobial efficacy of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride against various bacterial strains. Results demonstrated a notable reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | CNS Effects | Increased locomotion in rodent models; potential for ADHD treatment |
Study 2 | Antimicrobial Activity | Significant inhibition of bacterial growth; potential for infection treatment |
Study 3 | Drug Precursor | Effective in synthesizing derivatives with enhanced bioactivity |
Properties
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKKFHIVJVQMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.